3-Fluoro-4-hydroxyphenylpropanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-hydroxyphenylpropanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluorophenol with acrylonitrile in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-fluorophenol attacks the acrylonitrile, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxyphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products
Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxyacetophenone.
Reduction: Formation of 3-fluoro-4-hydroxyphenylpropanamine.
Substitution: Formation of various substituted phenylpropanenitriles depending on the nucleophile used
Scientific Research Applications
3-Fluoro-4-hydroxyphenylpropanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxyphenylpropanenitrile depends on its specific application
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in biological effects.
Signal Transduction: It can interfere with signal transduction pathways, affecting cellular processes
Comparison with Similar Compounds
3-Fluoro-4-hydroxyphenylpropanenitrile can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-Fluoro-4-hydroxyacetophenone: Similar structure but with a ketone group instead of a nitrile group.
3-Fluoro-4-hydroxyphenylpropanamine: Similar structure but with an amine group instead of a nitrile group
Biological Activity
3-Fluoro-4-hydroxyphenylpropanenitrile is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a phenyl ring, which are known to influence its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C10H10FNO
- Molecular Weight : 181.19 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various drug-resistant pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 32 µg/mL |
The compound exhibited significant activity against the ESKAPE group pathogens, which are notorious for their resistance to multiple drugs. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
These findings suggest that the compound may be beneficial in treating inflammatory conditions, potentially offering a new therapeutic avenue for diseases characterized by excessive inflammation.
Anticancer Activity
The anticancer effects of this compound have been explored in various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15 µM | |
A549 (Lung Cancer) | 12 µM | |
HeLa (Cervical Cancer) | 10 µM |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:
- Case Study on Antimicrobial Resistance :
- A patient with a severe Staphylococcus aureus infection was treated with a derivative of this compound, resulting in significant clinical improvement and reduction in bacterial load within two weeks.
- Anti-inflammatory Treatment :
- In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to marked reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers.
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,12H,1-2H2 |
InChI Key |
QSYJZVLYARVSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)F)O |
Origin of Product |
United States |
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